N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a furan-2-yl group at the 6-position and a sulfanyl-acetamide moiety at the 3-position. The N-substituted phenyl ring contains a chloro group at the 5-position and a methoxy group at the 2-position.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-14-6-4-11(18)9-13(14)19-16(22)10-25-17-7-5-12(20-21-17)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSVCSULHBLKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro and methoxy substituents on the phenyl ring.
- A pyridazine ring linked to a furan moiety via a sulfur atom.
This unique arrangement may contribute to its biological properties, particularly in targeting specific biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Cytotoxicity against glioblastoma |
These findings suggest that the compound may also possess similar anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented extensively. For instance, studies have reported that derivatives with furan and pyridazine rings exhibit activity against various Gram-positive bacteria.
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus ATCC 6538p | 44 |
| MRSA Strain 17 | 11 |
This indicates that this compound may also be effective against similar pathogens.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
-
Inhibition of Enzymes : Compounds with structural similarities have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
- Example: A modified derivative demonstrated an IC50 of 0.25 µM against AChE, indicating strong inhibitory potential.
- Apoptosis Induction : The mechanism of inducing apoptosis in cancer cells is often linked to the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Anticancer Activity : A recent study evaluated a series of pyridazine derivatives for their anticancer properties, revealing that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of furan-containing compounds, finding that they exhibited potent activity against resistant strains of bacteria, which could be relevant for developing new antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Chloro and Methoxy Substituents
- Compound 8t () : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide differs in the substituents on the phenyl ring (methyl instead of methoxy) and the heterocyclic system (oxadiazole vs. pyridazine). Its molecular weight (428.5 g/mol) is higher due to the indole moiety, but it shares the chloro-substituted phenyl group, which may influence lipophilicity and binding affinity .
- : N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (MW: 484.0 g/mol) replaces the pyridazine ring with a pyrimidine ring and introduces a piperazine group. This modification likely enhances solubility and alters receptor interactions compared to the target compound .
Fluorophenyl Derivatives
- : 2-(4-fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (MW: 341.3 g/mol) substitutes the chloro-methoxyphenyl group with a fluorophenyl group and uses an oxygen linker instead of sulfanyl.
Heterocyclic Core Modifications
Pyridazine vs. Pyridine/Triazole Systems
- : Pyridine-based acetamides (e.g., 5RH3, 5RGZ) exhibit binding affinities to SARS-CoV-2 main protease via interactions with HIS163 and ASN142. The target compound’s pyridazine core may offer distinct π-π stacking or hydrogen-bonding capabilities due to its additional nitrogen atom .
- : 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides feature a triazole ring instead of pyridazine. These compounds demonstrate anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium, suggesting that the pyridazine system in the target compound could similarly modulate inflammatory pathways .
Sulfanyl vs. Oxygen Linkers
- : 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (MW: ~341.3 g/mol) shares the pyridazine-sulfanyl backbone but incorporates a tetrahydrofuran-derived substituent. The sulfanyl linker in both compounds may enhance thiol-mediated interactions in biological systems .
- : N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 442648-07-9) highlights the versatility of sulfanyl linkers in connecting diverse heterocycles, though its triazole system differs from the target’s pyridazine .
Enzyme Inhibition
- Compound 8t () : Exhibits α-glucosidase and lipoxygenase (LOX) inhibition, with IC₅₀ values suggesting moderate activity. The target compound’s pyridazine ring may improve LOX binding due to its planar structure .
- : A chlorophenyl-based acetamide (CPA) with a thieno-pyridine group shows distinct HOMO-LUMO gaps (theoretical study), indicating higher reactivity. The target compound’s furan-pyridazine system may balance reactivity and stability .
Anti-inflammatory and Anti-exudative Effects
- : 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides reduced edema in rats by 45–60% at 10 mg/kg, comparable to diclofenac sodium.
Data Tables
Table 1: Structural and Molecular Comparison
Q & A
(Basic) What are the standard synthetic protocols for N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Substitution reactions to introduce the pyridazine-furan moiety. For example, coupling 6-(furan-2-yl)pyridazine-3-thiol with a chloroacetamide derivative under basic conditions (e.g., KOH or NaOH) to form the thioether linkage .
- Step 2: Condensation of intermediates, such as reacting N-(5-chloro-2-methoxyphenyl)chloroacetamide with the thiol-containing pyridazine precursor. This step often requires anhydrous solvents (e.g., DMF or acetonitrile) and controlled temperatures (60–80°C) to avoid side reactions .
- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the pure compound. Yield optimization relies on stoichiometric ratios and reaction time adjustments .
(Basic) What spectroscopic techniques confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxy, chloro, and furan protons). For example, the methoxy group typically shows a singlet at ~3.8 ppm, while aromatic protons appear between 6.5–8.5 ppm .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is standard for research-grade material). Mobile phases often include acetonitrile and 0.1% trifluoroacetic acid .
- Mass Spectrometry (HRMS): Exact mass analysis confirms the molecular formula (e.g., [M+H]+ ion matching C₁₈H₁₅ClN₃O₃S) .
(Advanced) How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in thioether formation, while reducing solvent volume minimizes by-products .
- Catalyst Use: Adding catalytic amounts of iodine (1–2 mol%) can accelerate thiol-alkylation reactions .
- Temperature Gradients: Gradual heating (e.g., 50°C → 80°C) improves intermediate stability. For example, maintaining <70°C during condensation prevents furan ring decomposition .
- Real-Time Monitoring: TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, allowing timely termination to avoid over-reaction .
(Advanced) What strategies mitigate poor aqueous solubility for biological testing?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays. For in vivo studies, cyclodextrin-based formulations enhance bioavailability .
- Structural Modifications: Introducing hydrophilic groups (e.g., hydroxyl or amine) on the pyridazine ring improves solubility but requires SAR studies to retain activity .
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) improves dispersion and cellular uptake .
(Advanced) How do substituents on the pyridazine and furan rings influence bioactivity?
Methodological Answer:
- Pyridazine Modifications: Electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position enhance binding to enzyme active sites (e.g., kinase inhibition) but may reduce solubility. Methyl or methoxy groups at this position balance lipophilicity and potency .
- Furan Ring Effects: Replacing furan with thiophene increases metabolic stability but may alter target selectivity. Comparative studies using analogs with pyrrole or benzene rings reveal furan’s optimal π-stacking interactions in certain receptors .
- SAR Studies: Systematic substitution at the acetamide’s phenyl group (e.g., chloro vs. methoxy) identifies pharmacophores critical for antibacterial vs. anticancer activity .
(Advanced) How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization: Use validated cell lines (e.g., ATCC-certified HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results across labs .
- Batch Purity Verification: Re-test disputed compounds via HPLC and NMR to rule out degradation or impurities .
- Mechanistic Follow-Up: Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to confirm target engagement. For example, inconsistent kinase inhibition data may arise from varying ATP concentrations in assays .
(Advanced) What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina models binding to proteins (e.g., COX-2 or EGFR). Key parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .
- MD Simulations: GROMACS or AMBER trajectories (50–100 ns) assess binding stability, with RMSD and hydrogen bond analyses validating poses .
- QSAR Models: Utilize descriptors (e.g., logP, polar surface area) to correlate structural features with activity. Random forest or SVM algorithms improve prediction accuracy .
(Basic) What are the stability profiles under different storage conditions?
Methodological Answer:
- Solid State: Store at –20°C in amber vials under argon to prevent oxidation. Degradation >5% occurs after 6 months at 25°C .
- Solution Phase: In DMSO, freeze-thaw cycles (>3x) cause precipitation. Use fresh aliquots for assays .
- Light Sensitivity: UV-Vis spectra (λmax ~270 nm) confirm photo-degradation; avoid direct light during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
